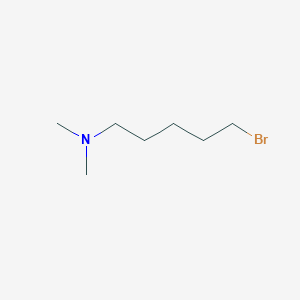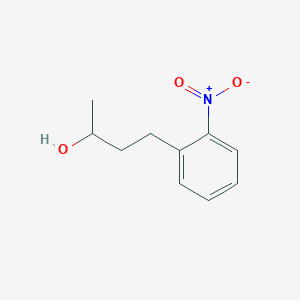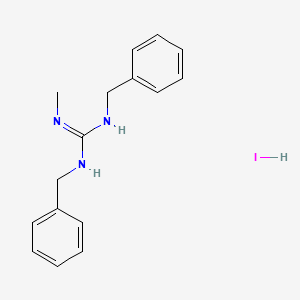
N,N'-dibenzyl-N''-methylguanidinehydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-dibenzyl-N’'-methylguanidinehydroiodide is a chemical compound that belongs to the class of guanidines It is characterized by the presence of two benzyl groups and one methyl group attached to the guanidine core, with hydroiodide as the counter ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzyl-N’‘-methylguanidinehydroiodide typically involves the reaction of N,N’-dibenzylguanidine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then isolated by precipitation or crystallization.
Industrial Production Methods
In an industrial setting, the production of N,N’-dibenzyl-N’'-methylguanidinehydroiodide may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-dibenzyl-N’'-methylguanidinehydroiodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: N,N’-dibenzyl-N’'-methylguanidine N-oxide.
Reduction: N,N’-dibenzyl-N’'-methylamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N,N’-dibenzyl-N’'-methylguanidinehydroiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N’-dibenzyl-N’'-methylguanidinehydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dibenzylguanidine: Similar structure but lacks the methyl group.
N,N-dimethylguanidine: Contains two methyl groups instead of benzyl groups.
N,N’-dibenzyl-N’'-methylguanidine: Similar structure but without the hydroiodide counter ion.
Uniqueness
N,N’-dibenzyl-N’'-methylguanidinehydroiodide is unique due to the presence of both benzyl and methyl groups, which confer specific chemical properties and reactivity. The hydroiodide counter ion also influences its solubility and stability, making it distinct from other guanidine derivatives.
Eigenschaften
Molekularformel |
C16H20IN3 |
|---|---|
Molekulargewicht |
381.25 g/mol |
IUPAC-Name |
1,3-dibenzyl-2-methylguanidine;hydroiodide |
InChI |
InChI=1S/C16H19N3.HI/c1-17-16(18-12-14-8-4-2-5-9-14)19-13-15-10-6-3-7-11-15;/h2-11H,12-13H2,1H3,(H2,17,18,19);1H |
InChI-Schlüssel |
XVSVJCKBFBSIFW-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C(NCC1=CC=CC=C1)NCC2=CC=CC=C2.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{1-[(Tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoicacid](/img/structure/B13592974.png)


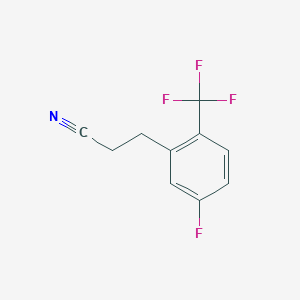
![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine](/img/structure/B13592998.png)
![tert-butylN-[2-(2-bromoethyl)phenyl]carbamate](/img/structure/B13593001.png)
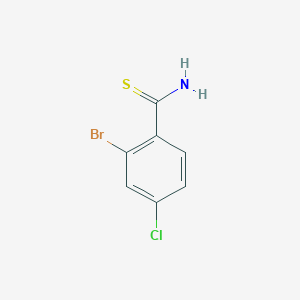
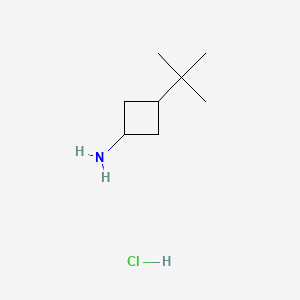
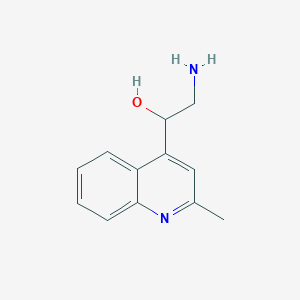
![tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate](/img/structure/B13593021.png)
